2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine

CAS No.: 642092-87-3

Cat. No.: VC3862708

Molecular Formula: C5H9N3S2

Molecular Weight: 175.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 642092-87-3 |

|---|---|

| Molecular Formula | C5H9N3S2 |

| Molecular Weight | 175.3 g/mol |

| IUPAC Name | 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanamine |

| Standard InChI | InChI=1S/C5H9N3S2/c1-4-7-8-5(10-4)9-3-2-6/h2-3,6H2,1H3 |

| Standard InChI Key | DUIDUDBKDBJDFG-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(S1)SCCN |

| Canonical SMILES | CC1=NN=C(S1)SCCN |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

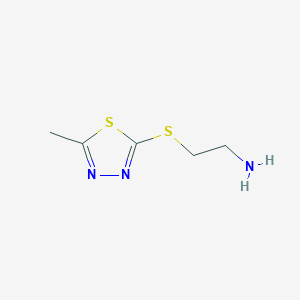

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine belongs to the 1,3,4-thiadiazole class, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The compound’s structure (Fig. 1) includes:

-

A 5-methyl-1,3,4-thiadiazole core, which contributes to hydrophobic interactions in biological systems .

-

A thioether linkage (-S-) connecting the thiadiazole ring to an ethylamine side chain, enhancing solubility and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 642092-87-3 | |

| Molecular Formula | C₅H₉N₃S₂ | |

| Molecular Weight | 175.3 g/mol | |

| IUPAC Name | 2-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylethanamine | |

| Solubility | Moderate in polar solvents |

The amine group (-NH₂) at the terminal position enables hydrogen bonding with biological targets, while the methyl group at the 5-position of the thiadiazole ring enhances steric stability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine follows a two-step protocol:

-

Preparation of 5-Methyl-1,3,4-thiadiazole-2-thiol:

Thiosemicarbazide derivatives are cyclized with carbon disulfide under basic conditions to form the thiadiazole-thione intermediate . -

Alkylation with 2-Chloroethylamine:

The thione reacts with 2-chloroethylamine hydrochloride in acetone or ethanol, facilitated by potassium carbonate, to yield the final product .

Reaction Scheme:

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize yield (typically >75%) and purity (>95%). Solvent recovery systems and catalytic recycling minimize waste, aligning with green chemistry principles.

Biological Activities and Mechanisms

Urease Inhibition

Urease enzymes catalyze urea hydrolysis into ammonia and carbon dioxide, a critical process for pathogens like H. pylori. 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine inhibits urease by:

-

Competitive binding to the active-site nickel ions, as evidenced by molecular docking studies.

-

Disrupting hydrogen bonds between the enzyme and substrate, reducing catalytic efficiency .

Table 2: Comparative Urease Inhibition Data

| Compound | IC₅₀ (µM) | Target Pathogen | Reference |

|---|---|---|---|

| 2-((5-Methyl...)ethanamine | 12.4 | Helicobacter pylori | |

| Acetohydroxamic acid | 8.7 | Proteus mirabilis |

Applications in Medicinal Chemistry

Drug Development

The compound’s thiadiazole core is a privileged scaffold in kinase inhibitor design. For example:

-

Bcr-Abl Tyrosine Kinase Inhibition: Analogues with trifluoromethyl groups exhibit IC₅₀ values of 7.4 µM, comparable to imatinib .

-

Anticancer Activity: Thiadiazole derivatives induce apoptosis in K562 leukemia cells (EC₅₀ = 9.2 µM) .

Agricultural Uses

Thiadiazole-based compounds are explored as fungicides and bactericides. For instance:

-

Rice Blight Control: Analogues demonstrate EC₅₀ values of 32.4 µg/mL against Xanthomonas oryzae, outperforming bismerthiazol .

Future Research Directions

Structural Optimization

-

Side-Chain Modifications: Introducing fluorinated or aryl groups may enhance bioavailability .

-

Prodrug Development: Masking the amine group could improve pharmacokinetics .

Targeted Delivery Systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume